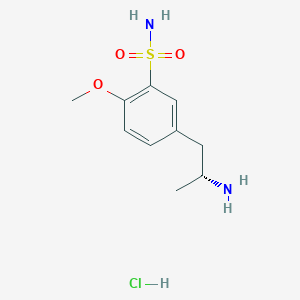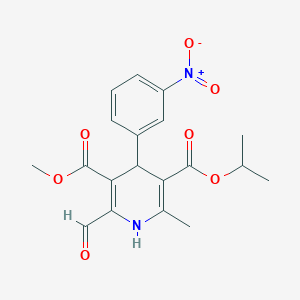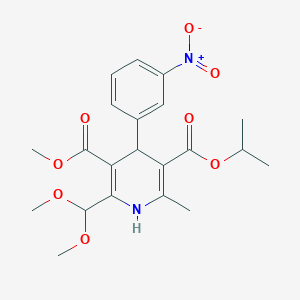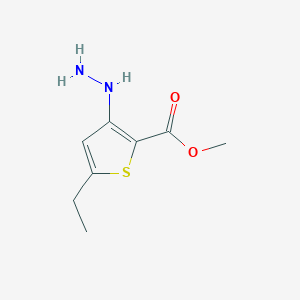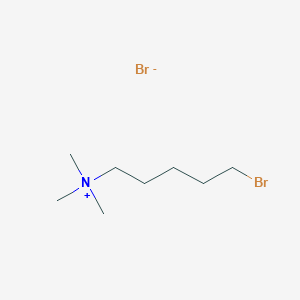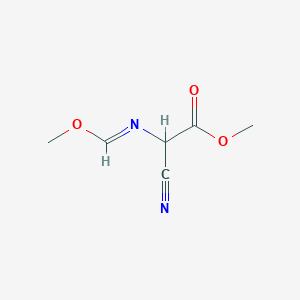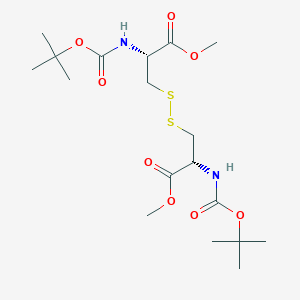
3-Aminopicolinaldehyde
Descripción general
Descripción
3-Aminopicolinaldehyde, also known as 3-APA, is an important intermediate molecule used in the synthesis of various bioactive compounds such as antibiotics, antibiotics, and antifungal agents. It is an aldehyde derivative of 3-aminopicolinate and is widely used in the synthesis of pharmaceuticals, food additives, and other industrial compounds. 3-APA is also used in the synthesis of a variety of other compounds such as dyes, fragrances, and synthetic fibers. The structure of 3-APA is a substituted imidazole ring with a single nitrogen atom attached to the carbon chain.
Aplicaciones Científicas De Investigación
Synthesis of Stable Eu(III) Complexes : This compound is used in the synthesis of stable Europium (III) complexes that exhibit enhanced luminescence and spectroscopic properties. These properties make them useful in light-conversion molecular devices (Bejan et al., 2005).
Matrix-Assisted Laser Desorption/Ionization (MALDI) of DNA and Protein : 3-Aminopicolinic acid (3-APA), a derivative, serves as a useful matrix for MALDI in a linear time-of-flight mass spectrometer, aiding in the analysis of biopolymers (Taranenko et al., 1994).
Synthesis of 1,3-Diphenylnaphthoxazine Derivatives : It is employed in the synthesis of these derivatives through modified Mannich reactions, highlighting its role in chemical synthesis (Szatmári & Fülöp, 2013).
Catalyst in Chemoenzymatic Dynamic Kinetic Resolutions : As a catalyst, it facilitates the racemization of amino acids, providing high reaction rates and excellent enantioselectivities, which is crucial in synthetic chemistry (Felten, Zhu, & Aron, 2010).
Organocatalytic Asymmetric Heterodomino Reactions : It's used in the synthesis of symmetrical and nonsymmetrical synthons of benzoannelated centropolyquinanes, contributing to the development of novel organic compounds (Ramachary et al., 2004).
Inhibition of Phosphoenolpyruvate Carboxykinase in Hepatocytes : This compound increases the supply of gluconeogenic substrates from peripheral tissues and inhibits a key enzyme in hepatocytes (Chen & Lardy, 1984).
Model for Ferroactivator in Enzyme Activation : 3-Aminopicolinate is studied as a model for ferroactivator, a protein that permits iron activation of enzymes (MacDonald & Lardy, 1978).
Renal Glutamine Extraction and Ammonia Production : Its treatment significantly influences renal function, especially in terms of ammonia production in rats (Man, Hall, & Brosnan, 1981).
Mecanismo De Acción
Target of Action
3-Aminopicolinaldehyde primarily targets amines . Amines are ubiquitous in biological systems and are responsible for numerous important processes, including neurotransmission and cell signaling .
Mode of Action
The compound interacts with its targets through a process known as imine formation . This reaction involves the compound (an aldehyde) and amines, forming imine derivatives, also known as Schiff bases . This reaction is acid-catalyzed and reversible . The rate at which these imine compounds are formed is generally greatest near a pH of 5, and drops at higher and lower pH’s .
Biochemical Pathways
The biochemical pathways affected by this compound are those involving amines. These include pathways related to neurotransmission and cell signaling . The formation of imine compounds can impact these pathways, potentially altering cellular functions .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption . Its lipophilicity, as indicated by its Log Po/w (iLOGP) value of 0.33 , suggests that it may be able to cross biological membranes.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific amine targets and the environmental context. As it forms imine compounds with amines, it could potentially alter the functions of these amines in cellular processes .
Action Environment
The action of this compound can be influenced by environmental factors such as pH, which affects the rate of imine formation . Additionally, the compound’s stability and efficacy may be affected by factors such as temperature and the presence of other substances in the environment .
Propiedades
IUPAC Name |
3-aminopyridine-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O/c7-5-2-1-3-8-6(5)4-9/h1-4H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNJCRBZVUFRESB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50480338 | |
| Record name | 3-Aminopicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55234-58-7 | |
| Record name | 3-Amino-2-pyridinecarboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=55234-58-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Aminopicolinaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50480338 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
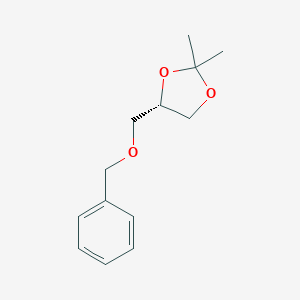
![(R*,S*)-4-hydroxy-alpha-[1-(methylamino)ethyl]benzyl alcohol](/img/structure/B17611.png)
